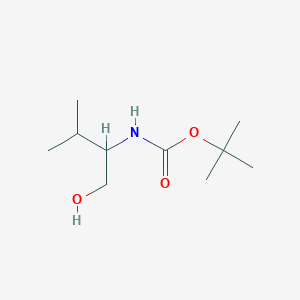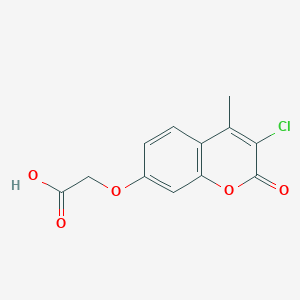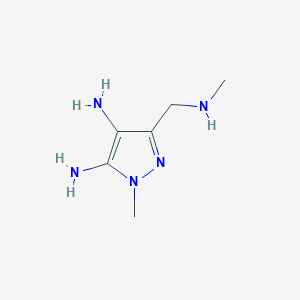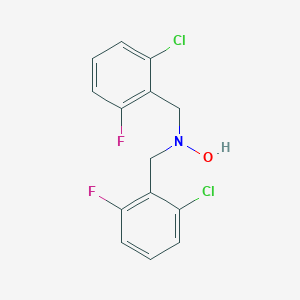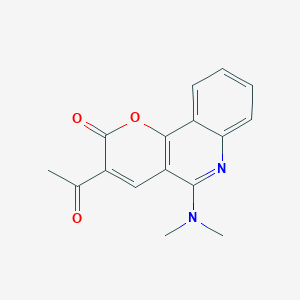
2H-Pyrano(3,2-c)quinolin-2-one, 3-acetyl-5-(dimethylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrano(3,2-c)quinolin-2-one, 3-acetyl-5-(dimethylamino)- is a synthetic compound that has gained attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is also known as DMAPT and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of DMAPT involves the inhibition of the NF-κB pathway, a key signaling pathway involved in inflammation and cancer. DMAPT inhibits the activation of NF-κB by preventing the degradation of IκBα, a protein that plays a critical role in the regulation of NF-κB activity. This leads to the downregulation of genes involved in inflammation and cancer progression.
生化学的および生理学的効果
DMAPT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. DMAPT has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, DMAPT has been shown to have anti-angiogenic effects, which can inhibit the growth of blood vessels that supply tumors with nutrients.
実験室実験の利点と制限
One of the main advantages of DMAPT is its relatively simple synthesis method, which allows for large-scale production. Additionally, DMAPT has been extensively studied and has been shown to have a variety of potential applications in scientific research. However, there are also some limitations to using DMAPT in lab experiments. One limitation is that DMAPT is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, DMAPT has been shown to have some toxicity in animal models, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of DMAPT. One potential direction is the development of more water-soluble derivatives of DMAPT, which could improve its efficacy in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of DMAPT and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the safety and toxicity of DMAPT in humans, which could pave the way for its use in clinical trials.
合成法
The synthesis of DMAPT involves the reaction of 3-acetyl-5-aminomethyl-2H-pyran-2-one with dimethylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent cyclization to form the final product. The synthesis of DMAPT is a relatively simple process and can be carried out on a large scale.
科学的研究の応用
DMAPT has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. DMAPT has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, DMAPT has been studied for its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
特性
CAS番号 |
172753-39-8 |
|---|---|
製品名 |
2H-Pyrano(3,2-c)quinolin-2-one, 3-acetyl-5-(dimethylamino)- |
分子式 |
C16H14N2O3 |
分子量 |
282.29 g/mol |
IUPAC名 |
3-acetyl-5-(dimethylamino)pyrano[3,2-c]quinolin-2-one |
InChI |
InChI=1S/C16H14N2O3/c1-9(19)11-8-12-14(21-16(11)20)10-6-4-5-7-13(10)17-15(12)18(2)3/h4-8H,1-3H3 |
InChIキー |
NZUZEAQHYAGDEZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C3=CC=CC=C3N=C2N(C)C)OC1=O |
正規SMILES |
CC(=O)C1=CC2=C(C3=CC=CC=C3N=C2N(C)C)OC1=O |
その他のCAS番号 |
172753-39-8 |
同義語 |
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)
![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)
![Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)](/img/structure/B71515.png)
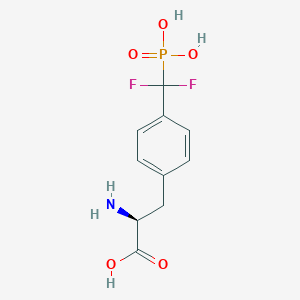
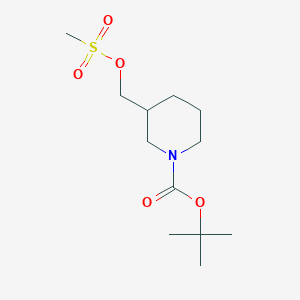

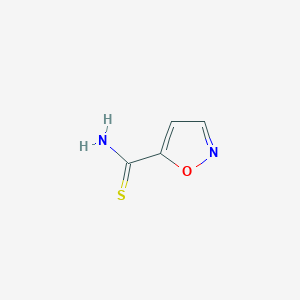
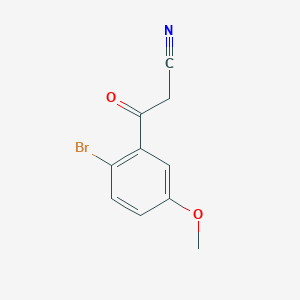
![(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol](/img/structure/B71527.png)
